3-Chloro-7-methylquinoline
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Overview
Description
3-Chloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a chlorine atom at the third position and a methyl group at the seventh position in the quinoline ring structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-7-methylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloro-3-formylquinoline with malononitrile and thiophenol . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
3-Chloro-7-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential antimicrobial, antimalarial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
3-Chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical and biological properties.
7-Methylquinoline: Lacks the chlorine atom at the third position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-7-methylquinoline’s unique combination of a chlorine atom and a methyl group in the quinoline ring structure imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H8ClN |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3 |
InChI Key |
OYLGZOYIJRLLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)Cl |
Origin of Product |
United States |
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